molecular formula C21H19ClO3 B11150580 3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one CAS No. 5757-39-1

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

Cat. No.: B11150580
CAS No.: 5757-39-1
M. Wt: 354.8 g/mol
InChI Key: XZCLHTGMVZQBJA-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydrobenzo[c]chromen-6-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one, and suitable reagents for methoxylation.

    Methoxylation: The 4-chlorophenol undergoes a methoxylation reaction to introduce the methoxy group. This step often requires the use of a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (CH3I).

    Coupling Reaction: The methoxylated product is then coupled with 4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one using a coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is unique due to its specific combination of functional groups and its tetrahydrobenzo[c]chromen-6-one core, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzochromenes and features a chlorophenyl group that may enhance its biological activity. Its structure can be represented as follows:

C17H18ClO2\text{C}_{17}\text{H}_{18}\text{ClO}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research involving various cancer cell lines indicates that it exhibits significant cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for MCF-7 were reported at approximately 15 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.5 µM.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in vitro using macrophage cell lines. The results demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Mechanism : The compound appears to inhibit NF-kB signaling pathways, leading to decreased inflammation.

Case Study: Macrophage Activation

In a study using LPS-stimulated macrophages:

  • Treatment : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent decrease in TNF-alpha production was observed, with significant effects noted at concentrations above 10 µM.

Neuroprotective Activity

Neuroprotective effects have also been reported, particularly in models of oxidative stress. The compound showed potential in protecting neuronal cells from apoptosis induced by oxidative agents:

  • Mechanism : It is believed to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Neuroprotective Effects Summary

Treatment Concentration (µM)SOD Activity Increase (%)Reference
530
1050
2070

Properties

CAS No.

5757-39-1

Molecular Formula

C21H19ClO3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H19ClO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h6-11H,2-5,12H2,1H3

InChI Key

XZCLHTGMVZQBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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